Arginine butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

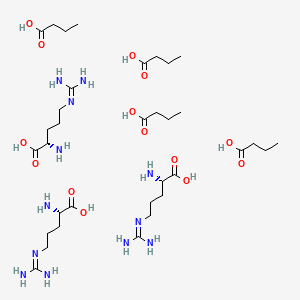

Arginine Butyrate is the butyric acid salt of the amino acid arginine. In EBV-related lymphomas, this compound induces EBV thymidine kinase transcription and may act synergistically with the antiviral agent ganciclovir to inhibit cell proliferation and decrease cell viability. In addition, the butyrate moiety inhibits histone deacetylase, which results in hyperacetylation of histones H3 and H4. Acetylated histones have a reduced affinity for chromatin; this reduced histone-chromatin affinity may allow chromosomal unfolding, potentially enhancing the expression of genes related to tumor cell growth arrest and apoptosis. (NCI04)

Scientific Research Applications

1. Role in EBV-Related Lymphomas

Arginine butyrate is notable for its role in the treatment of Epstein-Barr virus (EBV)-related lymphomas. It induces EBV thymidine kinase transcription, which can act synergistically with antiviral agents like ganciclovir. This combination has been shown to inhibit cell proliferation and decrease cell viability. Additionally, this compound's butyrate moiety inhibits histone deacetylase, leading to hyperacetylation of histones H3 and H4 and potentially enhancing the expression of genes related to tumor cell growth arrest and apoptosis (Definitions, 2020).

2. Impact on Amino Acid Degradation by Bacteria

A study on the use of amino acids by butyrate-producing bacteria in periodontal pockets revealed the significant role of arginine in microbial metabolism. Arginine was metabolized to butyrate and ammonia, indicating its essential role in bacterial growth and metabolism in oral environments (Uematsu et al., 2003).

3. Therapeutic Potential in Beta-Hemoglobinopathies

This compound has been investigated for its efficacy in beta-hemoglobinopathies like beta-thalassemia and sickle cell disease. Although initial studies showed an increase in gamma-globin messenger RNA and reticulocytes containing fetal hemoglobin, a significant hematologic response was not observed in all patients. This highlights the potential, yet variable, effectiveness of this compound in these conditions (Sher et al., 1995).

4. Pharmacokinetics in Hemoglobinopathy Patients

In-depth pharmacokinetic studies of this compound in patients with sickle cell disease and β-thalassemia have been conducted. The findings, which show a rapid elimination and a biphasic elimination pattern, are crucial for optimizing therapy with this agent (Berkovitch et al., 1996).

5. Antitumor and Immunomodulatory Effects

This compound has demonstrated notable antitumor and immunomodulatory effects. It has been studied for its role in enhancing resistance to tumors in mice and its synergistic effects when combined with interferon and other immune modulators. This suggests its potential in antitumor therapies (Chany & Cerutti, 1982).

6. Antibacterial Activity

Research on this compound's antibacterial activity showed its bacteriostatic action on various strains, highlighting its potential use in antimicrobial therapies. Interestingly, it also stimulated the growth of Streptococcus B at low concentrations, which may relate to its persistence in specific environments like the female genital tract (Raymond & Chany, 1986).

7. Influence on Oral Microbial Ecology

This compound plays a role in oral health by affecting the microbial ecology in the oral cavity. It has been shown to stabilize oral microcosms, suppress the outgrowth of Candida, and support health-promoting functions in the mouth (Koopman et al., 2015).

8. Biochemical Effects in X-Linked Adrenoleukodystrophy

A study on X-linked Adrenoleukodystrophy (X-ALD) showed that this compound could decrease plasma very long-chain fatty acids (VLCFA), though it did not affect the neurologic progression in the patient studied. This suggests a potential role in biochemical, but not necessarily clinical, management of X-ALD (McGovern et al., 2003).

9. Combination Therapy in EBV-Associated Lymphoid Malignancies

This compound has been used in combination with ganciclovir for treating refractory EBV-associated lymphoid malignancies. This combination showed significant antitumor responses, highlighting the synergistic potential of this compound in combination therapies (Perrine et al., 2007).

properties

CAS RN |

80407-72-3 |

|---|---|

Molecular Formula |

C34H74N12O14 |

Molecular Weight |

875 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanoic acid |

InChI |

InChI=1S/3C6H14N4O2.4C4H8O2/c3*7-4(5(11)12)2-1-3-10-6(8)9;4*1-2-3-4(5)6/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4*2-3H2,1H3,(H,5,6)/t3*4-;;;;/m000..../s1 |

InChI Key |

ZVEMACCDKBQNGX-KALODSIISA-N |

Isomeric SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |

SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.CCCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

synonyms |

arginine butyrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

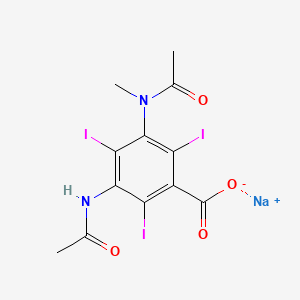

![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)

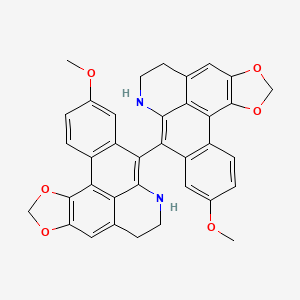

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)

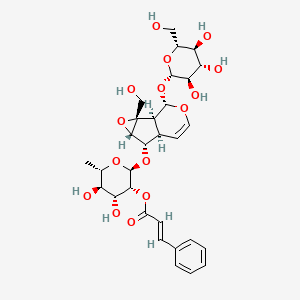

![N-[3-(2-Fluoro-4'-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B1260021.png)

![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)